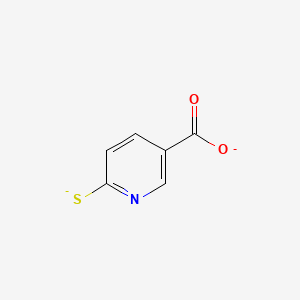![molecular formula C19H17ClN4O2S B15284600 [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate](/img/structure/B15284600.png)
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-3-yl group, a chlorophenyl group, and a carbamimidothioate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, including the formation of the pyrrolidin-3-yl core, the introduction of the chlorophenyl group, and the final attachment of the carbamimidothioate moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions may target specific bonds, leading to changes in the compound’s structure and functionality.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for investigating biological processes and developing new diagnostic and therapeutic agents.
Medicine
In medicine, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate may have potential as a drug candidate. Its unique structure and reactivity could be harnessed to develop new treatments for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in the design of advanced materials for various applications, including electronics and aerospace.
Mechanism of Action
The mechanism of action of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The compound’s ability to form stable complexes with its targets is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-fluorophenyl)methylideneamino]carbamimidothioate
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-methylphenyl)methylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate lies in its specific combination of functional groups, which confer distinct reactivity and properties
Properties
Molecular Formula |
C19H17ClN4O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-4-2-3-5-15(12)24-17(25)10-16(18(24)26)27-19(21)23-22-11-13-6-8-14(20)9-7-13/h2-9,11,16H,10H2,1H3,(H2,21,23)/b22-11+ |
InChI Key |
INBQTTGXTNTEKQ-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)S/C(=N\N=C\C3=CC=C(C=C3)Cl)/N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)

![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
![N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide](/img/structure/B15284537.png)
![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284544.png)
![Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284551.png)
![(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284556.png)
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284564.png)
![N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B15284566.png)
![1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15284572.png)
![Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284589.png)
![(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B15284597.png)
![Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15284606.png)
![N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B15284610.png)
